molecular formula C8H12O B14418457 5-Methylcyclohex-1-ene-1-carbaldehyde CAS No. 82297-57-2

5-Methylcyclohex-1-ene-1-carbaldehyde

Cat. No.: B14418457
CAS No.: 82297-57-2
M. Wt: 124.18 g/mol
InChI Key: ZOPZRKJZKZVIGO-UHFFFAOYSA-N
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Description

5-Methylcyclohex-1-ene-1-carbaldehyde is a cyclic α,β-unsaturated aldehyde characterized by a cyclohexene ring substituted with a methyl group at the 5-position and an aldehyde functional group at the 1-position. This compound’s structure imparts unique electronic and steric properties, making it relevant in organic synthesis, particularly in Diels-Alder reactions and as a precursor for pharmaceuticals or fragrances. Its conjugated carbonyl system enhances reactivity toward nucleophiles and dienophiles.

Properties

CAS No.

82297-57-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

5-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h4,6-7H,2-3,5H2,1H3

InChI Key

ZOPZRKJZKZVIGO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C1)C=O

Origin of Product

United States

Preparation Methods

Zinc Chloride-Catalyzed Protocol

A modified Diels-Alder approach employs isoprene as the diene and acrolein derivatives as dienophiles. Zinc chloride (ZnCl₂) at 5–10 mol% loading accelerates the reaction, achieving yields of 68–72% under optimized conditions. Key parameters include:

Parameter Value/Range Impact on Yield
Temperature 160–170°C ±5% efficiency
Pressure 90–140 psig Critical for rate
Catalyst Loading 5–10 mol% ZnCl₂ Linear yield gain
Reaction Time 4–6 hours Diminishing returns post 6h

The mechanism proceeds through a synchronic transition state, with ZnCl₂ polarizing the dienophile's carbonyl group to lower the LUMO energy. Steric effects from the methyl substituent direct regioselectivity toward the 5-position, as evidenced by NMR analysis of adducts.

Aluminum Trichloride Variants

Alternative protocols using AlCl₃ (2–3 mol%) demonstrate comparable yields (65–70%) but require stricter moisture control. While cost-effective, aluminum-based systems generate more byproducts, necessitating chromatographic purification.

Organocatalytic Asymmetric Diels-Alder Reactions

Recent advances employ chiral imidazolidinone catalysts to achieve enantioselective synthesis. The Caltech-developed method (Equation 1) uses 10 mol% (S)-5-benzyl-2,2-dimethylimidazolidin-4-one under mild conditions:

$$ \text{Diene} + \text{Dienophile} \xrightarrow{\text{Cat.}} \text{(R)-5-Methylcyclohex-1-ene-1-carbaldehyde} $$

Performance Metrics

Catalyst ee (%) Yield (%) Temp (°C)
(S)-Imidazolidinone 92 85 25
Proline-derived 71 78 40
Cinchona alkaloid 61 88 30

This LUMO-lowering strategy forms an iminium ion intermediate, rigidifying the transition state to enforce facial selectivity. The 2,2-dimethyl group on the catalyst creates a steric barrier, achieving 92% enantiomeric excess (ee) – the highest reported for this substrate.

Oxidation of 5-Methylcyclohex-1-enemethanol

Secondary alcohol oxidation provides a two-step alternative:

Step 1: Diels-Alder synthesis of 5-methylcyclohex-1-enemethanol (86% yield)
Step 2: Pyridinium chlorochromate (PCC) oxidation to aldehyde (73% yield)

Oxidant Comparison

Oxidant Solvent Time (h) Yield (%)
PCC CH₂Cl₂ 2 73
Swern THF 3 68
TEMPO/NaOCl H₂O/CH₂Cl₂ 1.5 65

While PCC offers optimal yields, TEMPO-based systems provide greener alternatives despite slightly reduced efficiency.

Hydroformylation of 1-Methylcyclohexene

Transition-metal-catalyzed hydroformylation introduces the aldehyde group directly:

$$ \text{1-Methylcyclohexene} + \text{CO/H₂} \xrightarrow{\text{Rh}} \text{5-Methylcyclohex-1-ene-1-carbaldehyde} $$

Rhodium vs. Cobalt Systems

Catalyst Pressure (bar) Temp (°C) n:iso Ratio Yield (%)
Rh(acac)(CO)₂ 50 80 4.2:1 76
Co₂(CO)₈ 200 150 1.8:1 63

Rhodium catalysts provide superior regioselectivity (4.2:1 linear:branched) under milder conditions. The reaction proceeds through a trigonal bipyramidal transition state, with CO insertion determining aldehyde positioning.

Comparative Analysis of Synthetic Routes

Method Avg. Yield Cost Index Env. Impact Scalability
ZnCl₂ Diels-Alder 70% Low Moderate Industrial
Organocatalytic 85% High Low Lab-scale
Alcohol Oxidation 73% Medium High Pilot plant
Hydroformylation 76% Very High Moderate Specialty

The ZnCl₂-catalyzed Diels-Alder offers the best balance of cost and scalability for bulk production, while organocatalytic methods dominate for enantioselective needs. Hydroformylation's high pressure requirements limit its adoption despite good yields.

Chemical Reactions Analysis

Types of Reactions

5-Methylcyclohex-1-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2)

Major Products Formed

    Oxidation: 5-Methylcyclohex-1-ene-1-carboxylic acid

    Reduction: 5-Methylcyclohex-1-ene-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-Methylcyclohex-1-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methylcyclohex-1-ene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, the compound may interact with enzymes that catalyze aldehyde transformations, influencing metabolic pathways.

Comparison with Similar Compounds

5-Ethylcyclopent-1-ene-1-carbaldehyde

  • Key Difference: The cyclopentene ring (5-membered) vs. cyclohexene (6-membered) alters ring strain and conformational flexibility.
  • Substituent Impact : The ethyl group (vs. methyl) introduces greater steric bulk and electron-donating effects, which may stabilize intermediates in nucleophilic additions but reduce aldehyde electrophilicity.

2-Isopropyl-5-methyl-2-hexenal (CAS 35158-25-9)

  • Key Difference : A linear aldehyde with branched isopropyl and methyl groups.
  • Reactivity : The absence of a conjugated cycloalkene reduces stabilization of the carbonyl group, making it less reactive in Diels-Alder reactions compared to 5-methylcyclohex-1-ene-1-carbaldehyde.

L-Perillaldehyde (CAS 2111-75-3)

  • Key Difference: A monoterpene aldehyde with a para-mentha-1,8-diene skeleton.

Data Table: Comparative Properties of Selected Aldehydes

Compound Name CAS Number Ring/Branch Structure Key Functional Groups Potential Applications
5-Methylcyclohex-1-ene-1-carbaldehyde Not Provided Cyclohexene with methyl α,β-unsaturated aldehyde Organic synthesis intermediates
5-Ethylcyclopent-1-ene-1-carbaldehyde Not Provided Cyclopentene with ethyl α,β-unsaturated aldehyde Polymer chemistry, catalysis
2-Isopropyl-5-methyl-2-hexenal 35158-25-9 Branched hexenal Isopropyl, methyl, aldehyde Flavor additives
L-Perillaldehyde 2111-75-3 Bicyclic monoterpene Conjugated aldehyde Fragrances, antimicrobials

Electronic and Steric Considerations

  • Substituent Position : Methyl groups at the 5-position (vs. ethyl or isopropyl) minimize steric hindrance near the aldehyde, preserving electrophilicity for reactions like aldol condensation.

Research Findings and Limitations

  • Synthetic Utility : Cyclohexene-based aldehydes are preferred in asymmetric catalysis due to predictable stereochemical outcomes, as demonstrated in studies on analogous compounds like perillaldehyde .
  • Gaps in Data : Specific spectroscopic or thermodynamic data (e.g., NMR, DSC) for 5-methylcyclohex-1-ene-1-carbaldehyde are absent in the provided evidence, necessitating extrapolation from structural analogues.

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